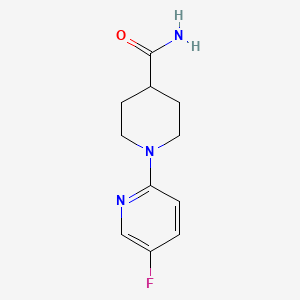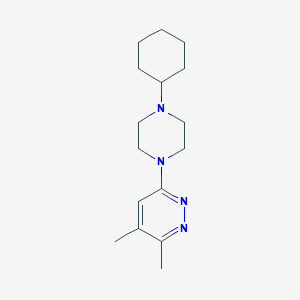![molecular formula C13H9ClN2S B12270642 2-[(4-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12270642.png)
2-[(4-Chlorobenzyl)sulfanyl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is a heterocyclic compound that features a pyridine ring substituted with a chlorophenylmethylsulfanyl group and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptopyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted aromatic compounds
Aplicaciones Científicas De Investigación
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-3-carbonitrile
- 4-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile
Uniqueness
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H9ClN2S |
|---|---|
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2S/c14-12-5-3-10(4-6-12)9-17-13-11(8-15)2-1-7-16-13/h1-7H,9H2 |
Clave InChI |
AHPZUCDHDURWDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)SCC2=CC=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12270559.png)
![5-Methyl-2-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B12270568.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B12270570.png)
![6-ethyl-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole](/img/structure/B12270574.png)
![1-Cyclopropanecarbonyl-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine](/img/structure/B12270578.png)

![Ethyl 6-amino-5-cyano-2-{[(3-phenylquinoxalin-2-YL)sulfanyl]methyl}-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B12270587.png)
![N-(2-ethoxyphenyl)-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B12270597.png)
![2-(3-{[(6-Methoxypyridin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B12270603.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12270618.png)

![4-[(4-Chlorophenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12270621.png)
![N-ethyl-4-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12270622.png)
